2,6-Difluoropyridine-4-carboxaldehyde

Description

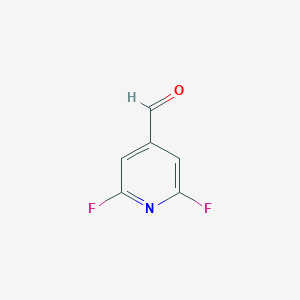

2,6-Difluoropyridine-4-carboxaldehyde (CAS: Not explicitly provided in evidence) is a fluorinated pyridine derivative featuring a carboxaldehyde group at the 4-position and fluorine atoms at the 2- and 6-positions. This compound is of significant interest in pharmaceutical and agrochemical research due to its electron-withdrawing fluorine substituents and reactive aldehyde moiety, which facilitate its use as a versatile building block in heterocyclic synthesis. Its structure imparts unique electronic properties, influencing reactivity in cross-coupling reactions, nucleophilic additions, and metal-catalyzed transformations .

Structure

2D Structure

Properties

IUPAC Name |

2,6-difluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBKISUCDUBQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617052 | |

| Record name | 2,6-Difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227588-39-7 | |

| Record name | 2,6-Difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoropyridine-4-carboxaldehyde typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of 4-pyridinecarboxaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process includes steps like halogenation, oxidation, and subsequent fluorination. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH(_4)).

Substitution: The fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic medium.

Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 2,6-Difluoropyridine-4-carboxylic acid.

Reduction: 2,6-Difluoropyridine-4-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2,6-Difluoropyridine-4-carboxaldehyde serves as a versatile building block in the synthesis of pharmaceutical compounds. Its unique fluorinated structure enhances biological activity and selectivity.

Key Applications:

- Antimicrobial Agents: The compound has been utilized in the synthesis of various antimicrobial agents. For example, derivatives of 2,6-difluoropyridine have shown significant activity against bacterial strains, making them potential candidates for new antibiotics .

- Anticancer Drugs: Research indicates that modifications of this compound can lead to the development of anticancer drugs. The fluorine atoms can influence the pharmacokinetics and potency of the resulting molecules .

- Neurological Disorders: Certain derivatives have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier effectively .

Organic Synthesis

In organic synthesis, this compound is employed as a key intermediate in various reactions.

Synthetic Pathways:

- Nucleophilic Substitution Reactions: The fluorine substituents can be replaced by nucleophiles to form new compounds. This property is particularly useful in synthesizing complex organic molecules .

- Cross-Coupling Reactions: The compound participates in cross-coupling reactions with organometallic reagents, facilitating the formation of carbon-carbon bonds essential for constructing larger frameworks .

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitutions, allowing for further functionalization of the pyridine ring .

Material Science

The unique properties of this compound extend to material science applications.

Key Applications:

- Fluorinated Polymers: The compound is used as a monomer in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These materials are valuable in coatings and electronics .

- Sensors and Catalysts: Research has shown that derivatives can be used in sensor technology and as catalysts in various chemical reactions due to their electronic properties influenced by fluorination .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a new class of antimicrobial agents derived from this compound. The synthesized compounds were tested against a range of bacteria, showing promising results with minimum inhibitory concentrations (MICs) lower than existing antibiotics.

Case Study 2: Development of Anticancer Compounds

Research focused on modifying this compound to enhance its anticancer properties. The study revealed that specific derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as targeted therapies.

Mechanism of Action

The mechanism by which 2,6-Difluoropyridine-4-carboxaldehyde exerts its effects depends on its interaction with molecular targets. In biological systems, it may act by inhibiting specific enzymes or interacting with nucleic acids. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2,6-Difluoropyridine-4-carboxaldehyde, a comparative analysis with analogous compounds is provided below.

Table 1: Comparative Analysis of Pyridine Derivatives

Key Findings from Comparative Analysis

Electronic Effects of Substituents Fluorine atoms in this compound enhance electron withdrawal, activating the aldehyde group for nucleophilic attacks compared to non-fluorinated analogs like 4-Fluoropyridine. However, chlorine substituents (e.g., in 2,6-Dichloropyridine-4-carboxaldehyde) exert stronger electron-withdrawing effects, increasing stability but reducing solubility in polar solvents .

Reactivity and Applications

- The aldehyde group in this compound enables condensation reactions (e.g., forming hydrazones or imines), which are less feasible in phenyl-substituted analogs like 4-(4-Fluorophenyl)-2,6-diphenylpyridine. The latter’s extended aromatic system favors applications in optoelectronics rather than synthesis .

Limitations of Available Data

Direct comparative studies on this compound are scarce in public literature. Most inferences derive from structural analogs or computational modeling. Further experimental validation is needed to quantify its thermodynamic and kinetic properties relative to similar compounds.

Biological Activity

2,6-Difluoropyridine-4-carboxaldehyde (DFPCA) is an organic compound with the molecular formula CHFNO. It belongs to the class of fluoropyridines and is recognized for its unique structural properties, which influence its biological activity. This article explores the biological effects, mechanisms of action, and potential applications of DFPCA, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of DFPCA features two fluorine atoms at the 2 and 6 positions of the pyridine ring and an aldehyde group at the 4 position. This configuration contributes to its distinct electronic properties, influencing reactivity and interaction with biological targets.

Reactivity : The presence of electron-withdrawing fluorine atoms makes DFPCA less reactive compared to its chlorinated or brominated counterparts. This characteristic allows it to engage selectively with various biological molecules without undergoing rapid degradation.

Biochemical Pathways : DFPCA has been shown to interact with specific enzymes and receptors, leading to various biological effects. Its aldehyde functionality enables it to participate in nucleophilic addition reactions, which are critical in biochemical pathways .

Antimicrobial Properties

Research indicates that DFPCA exhibits antimicrobial activity against a range of pathogens. In a study evaluating its efficacy against bacterial strains, DFPCA demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate potency .

Anticancer Activity

DFPCA has been investigated for its potential anticancer properties. A case study involving human cancer cell lines revealed that DFPCA induced apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was found to significantly reduce cell viability in breast and colon cancer cell lines, with IC50 values reported between 20-50 µM .

Enzyme Inhibition

DFPCA has been identified as a promising candidate for enzyme inhibition studies. It acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .

Synthesis of Pharmaceutical Compounds

Due to its unique reactivity, DFPCA serves as a valuable building block in organic synthesis. It is utilized in the development of novel pharmaceuticals and agrochemicals, where its ability to form complex structures is advantageous.

Biochemical Probes

DFPCA is also employed as a biochemical probe in research settings to elucidate metabolic pathways and enzyme functions. Its selective reactivity allows researchers to investigate specific interactions within biological systems without significant side reactions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,6-Difluoropyridine | Lacks aldehyde group | Limited biological activity |

| 4-Fluoropyridine | One fluorine atom only | Moderate antimicrobial properties |

| 2,6-Dichloropyridine | Chlorine instead of fluorine | Higher reactivity but less selective |

The comparison highlights how the unique positioning of fluorine atoms and the aldehyde group in DFPCA confers distinct electronic properties that enhance its biological activity compared to similar compounds.

Q & A

Q. What are the common synthetic routes for 2,6-Difluoropyridine-4-carboxaldehyde?

The synthesis typically involves fluorination and formylation of pyridine precursors. For example:

- Halogenation : Direct fluorination of 4-pyridinecarboxaldehyde derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions .

- Cross-coupling : Suzuki-Miyaura coupling with fluorinated boronic esters to introduce fluorine atoms at the 2- and 6-positions, followed by oxidation to the aldehyde . Characterization often employs ¹⁹F NMR (to confirm fluorine substitution) and HPLC-MS (to verify purity and molecular weight).

Q. How can the aldehyde group in this compound be stabilized during storage?

Aldehydes are prone to oxidation and polymerization. Methodological recommendations include:

- Storing under inert gas (argon/nitrogen) at –20°C.

- Adding stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) or using anhydrous solvents (e.g., THF, DCM) to minimize degradation .

- Regular purity checks via TLC or FT-IR to monitor carbonyl peak integrity (~1700 cm⁻¹).

Q. What analytical techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : ¹H NMR (to identify aromatic protons and aldehyde proton at ~10 ppm), ¹³C NMR (carbonyl carbon at ~190 ppm), and ¹⁹F NMR (to confirm fluorine substitution patterns) .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS for molecular ion confirmation.

- X-ray Crystallography : For definitive structural elucidation if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic additions?

The electron-withdrawing nature of fluorine atoms at the 2- and 6-positions deactivates the pyridine ring, reducing electrophilicity at the 4-carboxaldehyde group. This necessitates stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., BF₃·OEt₂) to facilitate reactions. Computational studies (DFT) can predict charge distribution and guide reaction design .

Q. What strategies resolve contradictory data in regioselective functionalization of this compound?

Discrepancies in regioselectivity (e.g., unexpected substitution at the 3-position) may arise from steric hindrance or competing mechanistic pathways. Approaches include:

Q. How can computational modeling optimize catalytic applications of this compound in asymmetric synthesis?

- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity in organocatalytic reactions (e.g., proline-mediated aldol additions).

- Molecular Dynamics (MD) : Simulates solvent effects and catalyst-substrate interactions for reaction optimization . Experimental validation via HPLC with chiral columns is recommended to correlate computational predictions with observed enantiomeric excess .

Q. What are the challenges in scaling up photochemical reactions involving this compound?

- Light Penetration : Heterogeneous mixing in large batches reduces photon absorption efficiency. Microreactors or flow chemistry setups improve scalability .

- Byproduct Formation : UV-Vis spectroscopy and LC-MS help identify side products (e.g., dimerization via aldol condensation). Quenching agents (e.g., acetic acid) can suppress unwanted pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.